molecular formula C23H23ClN2O2 B11307613 N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Cat. No.: B11307613
M. Wt: 394.9 g/mol
InChI Key: MQDNQWQMEJYGLA-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic compound that belongs to the class of acetamide derivatives

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H23ClN2O2/c1-17(2)18-10-12-20(13-11-18)28-16-23(27)26(22-9-5-6-14-25-22)15-19-7-3-4-8-21(19)24/h3-14,17H,15-16H2,1-2H3

InChI Key

MQDNQWQMEJYGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves a multi-step processThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions may require catalysts like palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide
  • N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide
  • N-(2-chlorophenyl)-2-(4-ethylphenoxy)acetamide

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to the presence of the pyridin-2-yl group, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in various applications compared to similar compounds.

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